![molecular formula C11H12ClNO7S B14593209 Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate CAS No. 61496-93-3](/img/structure/B14593209.png)
Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate is an organic compound with a complex structure that includes an ester functional group, a nitro group, and a chloromethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate typically involves multiple steps. One common method starts with the nitration of a phenol derivative to introduce the nitro group. This is followed by the sulfonylation of the phenol to attach the chloromethanesulfonyl group. Finally, esterification with ethyl acetate completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonylation reactions, which can improve yield and reduce reaction times. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The chloromethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using strong acids or bases.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [4-(methanesulfonyl)-2-nitrophenoxy]acetate
- Ethyl [4-(bromomethanesulfonyl)-2-nitrophenoxy]acetate
- Ethyl [4-(fluoromethanesulfonyl)-2-nitrophenoxy]acetate
Uniqueness
Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate is unique due to the presence of the chloromethanesulfonyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where selective reactivity is required .
Properties
CAS No. |
61496-93-3 |
|---|---|
Molecular Formula |
C11H12ClNO7S |
Molecular Weight |
337.73 g/mol |
IUPAC Name |
ethyl 2-[4-(chloromethylsulfonyl)-2-nitrophenoxy]acetate |
InChI |
InChI=1S/C11H12ClNO7S/c1-2-19-11(14)6-20-10-4-3-8(21(17,18)7-12)5-9(10)13(15)16/h3-5H,2,6-7H2,1H3 |
InChI Key |
XRNBOCYTEPCSFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)S(=O)(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



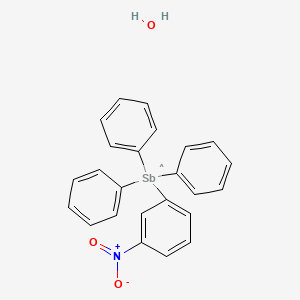
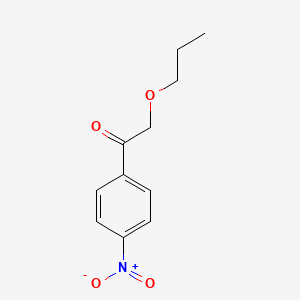
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)

![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
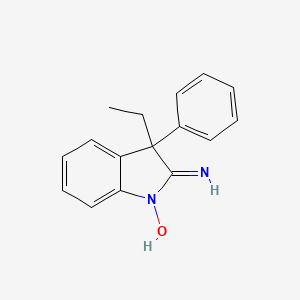
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)
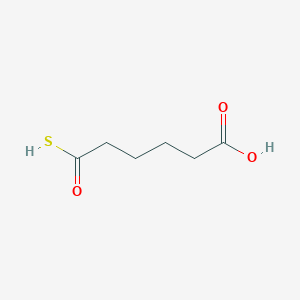

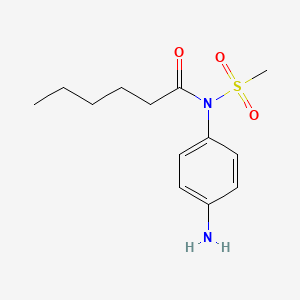
![2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14593187.png)
